molecular formula C9H7NO3S B1520867 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate CAS No. 72752-81-9

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Cat. No.: B1520867
CAS No.: 72752-81-9
M. Wt: 209.22 g/mol
InChI Key: FMCZQIFKXIGAFL-UHFFFAOYSA-N
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Description

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate (CAS No. 72752-81-9) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₉H₇N₁O₃S
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 72752-81-9
  • Storage Conditions : Inert atmosphere, 2-8°C

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that compounds with a similar structure exhibit potent effects against bacteria and fungi. For instance, derivatives of 2-mercaptobenzothiazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
2-MercaptobenzothiazoleStaphylococcus aureus0.008
This compoundEscherichia coliTBD
Benzothiazole DerivativeCandida albicansTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways, such as increasing caspase activity while down-regulating anti-apoptotic proteins like Bcl-2 .

Case Study: Apoptosis Induction in Cancer Cells

In a recent study, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), promoting apoptosis through the intrinsic pathway.

Enzyme Inhibition

This compound acts as a potential inhibitor of several enzymes involved in disease pathways. For example, it has been shown to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation .

Table 2: Enzyme Inhibition Potency

Enzyme TargetIC₅₀ (µM)
Heat Shock Protein 90TBD
Acyl-CoA cholesterol acyltransferaseTBD
Monoamine oxidaseTBD

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to bind to receptors or enzymes, altering their activity and leading to therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Effective against various bacteria and fungi.
  • Anticancer Activity : Induces apoptosis in cancer cell lines.
  • Enzyme Inhibition : Potential inhibitor of critical enzymes involved in cancer progression.

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-6-7(4-5)13-9(14)10-6/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCZQIFKXIGAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672151
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-81-9
Record name Methyl 2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-amino-3-hydroxybenzoate (16.7 g, 100 mmol, Chemical Abstracts number 63435-16-5, available from Alfa Chemicals, 26 Parkridge Rd, Ward Hill, Mass. 01835-8099) and potassium O-ethyl carbonodithioate (20.8 g, 130 mmol) were combined in pyridine (100 mL) and refluxed for two hours. The reaction mixture was cooled to ambient temperature and the product was filtered, washed with water, and dried in a vacuum oven overnight at 45° C. to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.87 (d, 3 H) 7.34 (d, J=8.33 Hz, 1 H) 7.92 (d, J=1.59 Hz, 1 H) 7.97 (dd, J=12.69, 1.59 Hz, 1 H); MS (ESI−)m/z 207.9 (M−H)−.
Name
Methyl 4-amino-3-hydroxybenzoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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